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Compound of Interest

Compound Name: 2-Penten-1-ol, 4-methyl-

Cat. No.: B15075314 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectral data for 4-

methyl-2-penten-1-ol (CAS 5362-55-0). The document is intended for researchers, scientists,

and professionals in drug development, offering a detailed examination of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Data Presentation
The following tables summarize the predicted and observed spectral data for 4-methyl-2-

penten-1-ol.

Table 1: ¹H NMR Spectral Data (Predicted)
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~5.5-5.7 m 2H H2, H3

~4.1 d 2H H1

~2.3 m 1H H4

~1.7 s 1H OH

~0.9 d 6H H5, H5'

Note: Predicted values are based on standard chemical shift tables and analysis of similar

structures. The hydroxyl proton shift can vary with concentration and solvent.
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Table 2: ¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ, ppm) Carbon Atom

~135 C3

~125 C2

~65 C1

~31 C4

~22 C5, C5'

Note: Predicted values are based on standard chemical shift tables and analysis of similar

structures.

Table 3: IR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

~3330 Strong, Broad O-H stretch (alcohol)

~3020 Medium =C-H stretch (alkene)

~2960-2870 Strong C-H stretch (alkane)

~1670 Medium C=C stretch (alkene)

~1050 Strong C-O stretch (primary alcohol)

Note: Data is based on characteristic absorption frequencies for the functional groups present

in the molecule.

Table 4: Mass Spectrometry (MS) Data
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m/z Relative Intensity Assignment

100 Moderate [M]⁺ (Molecular Ion)

85 High [M - CH₃]⁺

82 Moderate [M - H₂O]⁺

69 High [M - OCH₃]⁺

43 Very High [C₃H₇]⁺ (Isopropyl cation)

Note: Fragmentation pattern is predicted based on the structure. The presence of 4-methyl-2-

penten-1-ol has been confirmed in samples via headspace gas chromatography-mass

spectrometry.[1]

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 4-methyl-2-penten-1-ol is dissolved in a deuterated solvent, typically chloroform-d

(CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. ¹H and ¹³C NMR

spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher. For

¹H NMR, 16 to 32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C

NMR, a larger number of scans (1024 or more) is necessary due to the lower natural

abundance of the ¹³C isotope, with a longer relaxation delay of 2-5 seconds. Chemical shifts

are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy
The IR spectrum of liquid 4-methyl-2-penten-1-ol can be obtained using Attenuated Total

Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy. A small drop of the neat

liquid is placed on the ATR crystal, and the spectrum is recorded over the range of 4000 to 400

cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample

measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6617084/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15075314?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass spectral analysis is performed using a Gas Chromatograph coupled to a Mass

Spectrometer (GC-MS). A diluted solution of 4-methyl-2-penten-1-ol in a volatile organic solvent

is injected into the GC, where it is vaporized and separated from other components. The

separated compound then enters the mass spectrometer, where it is ionized, typically by

electron impact (EI) at 70 eV. The resulting fragments are separated by their mass-to-charge

ratio (m/z) and detected, generating a mass spectrum.

Mandatory Visualization

Figure 1: Spectral Analysis Workflow for 4-Methyl-2-penten-1-ol
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Caption: Workflow of spectral analysis for 4-methyl-2-penten-1-ol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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